

Technical Guide: Physicochemical Properties of 3-Bromobenzophenone

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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

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This technical guide provides an in-depth overview of the physicochemical properties of **3-bromobenzophenone**, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the experimental protocol for accurate melting point determination and provides context regarding the synthesis of this compound.

Physicochemical Properties of 3-Bromobenzophenone

3-Bromobenzophenone is a white to off-white crystalline solid. It is an important intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals, dyes, and pesticides. A summary of its key physical and chemical properties is presented below.

Property	Value	Source(s)
Melting Point	74.5-77.5 °C	[1]
Molecular Formula	C ₁₃ H ₉ BrO	[2]
Molecular Weight	261.11 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane.	[1]
CAS Number	1016-77-9	[4]

Experimental Protocol: Melting Point Determination by Capillary Method

The determination of a sharp melting point range is a critical indicator of the purity of a crystalline solid. The capillary method is a standard and widely accepted technique for this purpose.

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset of melting) and completely turns to a liquid (complete melting) are recorded as the melting point range. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus and Materials

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- **3-Bromobenzophenone** sample (dry and finely powdered)
- Spatula
- Watch glass

Procedure

- **Sample Preparation:** Place a small amount of dry **3-bromobenzophenone** onto a clean, dry watch glass. Finely powder the sample using a spatula.
- **Loading the Capillary Tube:** Gently press the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- **Initial Rapid Determination (Optional but Recommended):** Place the loaded capillary tube into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent steps.
- **Accurate Melting Point Determination:** Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate of 1-2°C per minute.^[5]
- **Observation and Recording:** Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_1). Continue heating at the same slow rate and record the temperature at which the entire solid has melted into a clear liquid (T_2).^[5] The melting point range is reported as $T_1 - T_2$.
- **Repeat for Accuracy:** For reliable results, the determination should be repeated at least once with a fresh sample.

Synthesis of 3-Bromobenzophenone

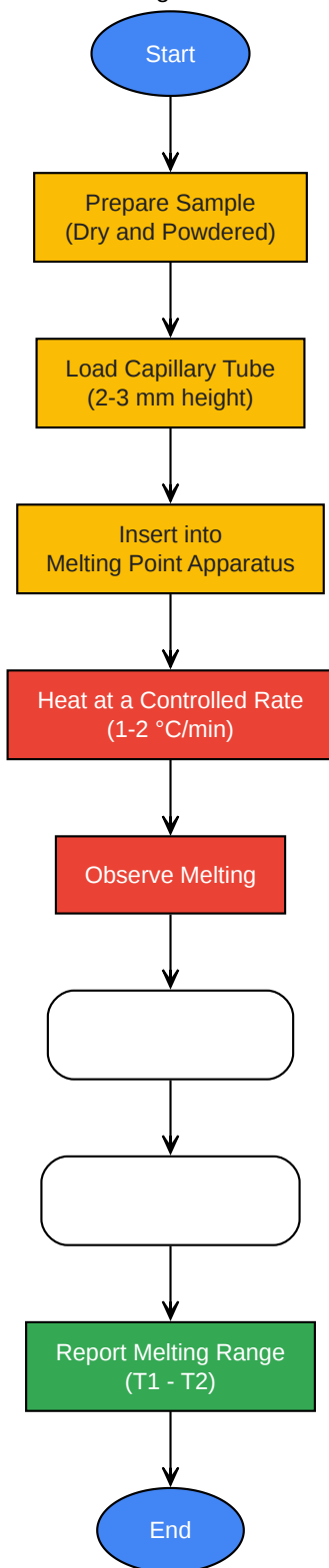
A common method for the synthesis of **3-bromobenzophenone** is through the Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the 3-bromobenzoyl chloride and aluminum chloride form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic benzene ring, leading to the formation of **3-bromobenzophenone** after a workup step to hydrolyze the aluminum chloride complex. The crude product is typically purified by recrystallization from a suitable solvent, such as toluene, to yield the final crystalline solid.^[6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the melting point of **3-bromobenzophenone**.

Workflow for Melting Point Determination

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Melting Point Determination Workflow

Spectroscopic Data

While a comprehensive analysis of spectroscopic data is beyond the scope of this guide, it is pertinent to note the availability of such data for the characterization of **3-bromobenzophenone**. Spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) are crucial for confirming the structure and purity of the synthesized compound.[3][7][8] The IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) group in the ketone. The ^1H and ^{13}C NMR spectra would display signals corresponding to the aromatic protons and carbons, respectively, with splitting patterns and chemical shifts indicative of the 3-bromo substitution pattern.

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